3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including chloro, hydroxy, and benzodioxin moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin ring system, followed by the introduction of the chloro and hydroxy groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as the use of dichloromethane as a solvent and the presence of catalysts like trichloroacetonitrile, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chloro groups can result in the formation of various substituted derivatives.
Scientific Research Applications
3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide involves its interaction with specific molecular targets. For instance, it may bind to heat shock proteins, leading to the inhibition of their function and subsequent antiproliferative effects on cancer cells . The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Shares a similar benzamide core but with different substituents.
3-(4-chlorophenyl)propionic acid: Contains a similar chlorophenyl group but lacks the benzodioxin ring system.
Uniqueness
The uniqueness of 3-chloro-N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups, along with the benzodioxin ring, allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C22H17Cl2NO4 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-chloro-N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C22H17Cl2NO4/c23-15-6-4-13(5-7-15)21(26)17-11-19-20(29-9-8-28-19)12-18(17)25-22(27)14-2-1-3-16(24)10-14/h1-7,10-12,21,26H,8-9H2,(H,25,27) |
InChI Key |
QBXJGMOWEMQXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.